Methyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3/c1-31-22(29)20-19(25-23(30)26-21(20)17-9-5-6-10-18(17)24)15-27-11-13-28(14-12-27)16-7-3-2-4-8-16/h2-10,21H,11-15H2,1H3,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSLXBBKJHXYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 454.9 g/mol
- CAS Number : 1260992-64-0
The presence of a chlorophenyl group and a phenylpiperazine moiety suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
Antidepressant and Anxiolytic Effects
Research indicates that the compound exhibits antidepressant and anxiolytic properties. In a study evaluating its effects on animal models, it was found to significantly reduce anxiety-like behaviors as measured by the elevated plus maze and open field tests. The mechanism appears to involve modulation of serotonin receptors, similar to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
Antimicrobial Activity
In vitro studies demonstrated that the compound possesses antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains, showing effective inhibition comparable to standard antibiotics like ciprofloxacin. This suggests potential applications in treating infections caused by resistant strains .
Anti-inflammatory Properties
The compound also exhibited anti-inflammatory effects in several assays. It was shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This effect is likely mediated through inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
Study 1: Antidepressant Activity
A double-blind study involving 60 participants diagnosed with major depressive disorder evaluated the efficacy of this compound compared to a placebo. Results indicated a significant reduction in depression scores after four weeks of treatment, with minimal side effects reported .
Study 2: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at concentrations as low as 32 µg/mL. The study highlighted its potential as an alternative treatment for bacterial infections .
Study 3: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory action revealed that treatment with the compound led to a decrease in nitric oxide production in RAW 264.7 macrophages. The study concluded that this compound could serve as a lead for developing new anti-inflammatory drugs .
Summary Table of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antidepressant | Significant reduction in depression scores | Serotonin receptor modulation |
| Anxiolytic | Reduced anxiety-like behaviors | Interaction with CNS receptors |
| Antimicrobial | Effective against S. aureus and E. coli | Bacterial growth inhibition |
| Anti-inflammatory | Decreased pro-inflammatory cytokines | Inhibition of NF-kB signaling |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Tetrahydropyrimidine : The initial step often involves the reaction of urea with appropriate aldehydes and methyl acetoacetate under acidic conditions.
- Substitution Reactions : The introduction of the 4-phenylpiperazine moiety can be achieved through nucleophilic substitution reactions.
- Characterization : Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Research indicates that derivatives of tetrahydropyrimidines exhibit promising anticancer activities. For example:
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| Methyl 4-(2-chlorophenyl)-2-oxo... | MCF-7 (breast cancer) | 1.5 |
| Methyl 4-(2-chlorophenyl)-2-oxo... | HepG2 (liver cancer) | 1.8 |
These compounds are believed to interact with key molecular targets involved in cancer cell proliferation and survival, including protein kinases and growth factor receptors .
Antimicrobial Activity
Studies have shown that tetrahydropyrimidine derivatives possess antibacterial properties. For instance, certain analogs have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
CNS Activity
The compound's structure suggests potential central nervous system (CNS) activity due to the presence of the piperazine ring, which is known for its neuroactive properties. Research has indicated that similar compounds can act as anxiolytics or antidepressants by modulating neurotransmitter systems .
Case Study 1: Anticancer Activity Evaluation
In a study published in Medicinal Chemistry, researchers evaluated the anticancer effects of methyl 4-(2-chlorophenyl)-2-oxo... on various cancer cell lines. The results indicated significant cytotoxicity against MCF-7 cells with an IC50 value of 1.5 μM. The mechanism was proposed to involve apoptosis induction through mitochondrial pathways .
Case Study 2: Antimicrobial Testing
A separate study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting a moderate antibacterial effect .
Q & A
Q. What are the optimal synthetic routes for preparing this tetrahydropyrimidine derivative?
The compound can be synthesized via a modified Biginelli reaction, which involves a one-pot condensation of substituted aldehydes, β-keto esters, and thioureas or urea derivatives under acidic conditions. For example, cyclization of intermediates like ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with amino-substituted reagents (e.g., 3-amino-5-methylisoxazole) has been reported to yield structurally similar pyrimidinones . Reaction conditions (e.g., HCl/EtOH as a catalyst/solvent system) and purification steps (recrystallization from ethanol) are critical for achieving high yields (>75%) and purity .
Q. How can the molecular structure and regioselectivity of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For instance, SC-XRD analysis of analogous dihydropyrimidines revealed bond lengths (e.g., C=O at ~1.22 Å) and torsion angles consistent with the 1,2,3,4-tetrahydropyrimidine core . Complementary techniques like H NMR (e.g., δ 5.39 ppm for the CH proton in the tetrahydropyrimidine ring) and IR (C=O stretch at ~1700 cm) further validate regioselectivity and functional group orientation .
Advanced Research Questions
Q. How does the 4-phenylpiperazine substituent influence the compound’s bioactivity and pharmacokinetics?
The 4-phenylpiperazine moiety enhances lipophilicity and potential CNS penetration due to its aromatic and basic nitrogen groups. Pharmacokinetic studies on related compounds suggest that this substituent improves metabolic stability by reducing first-pass oxidation. However, its impact on solubility must be mitigated via formulation strategies (e.g., salt formation or co-solvents) . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to target receptors, such as dopamine or serotonin transporters, which are often modulated by piperazine-containing analogs .
Q. What strategies resolve contradictions in reported antibacterial efficacy of dihydropyrimidine derivatives?
Discrepancies in bioactivity data (e.g., MIC values against S. aureus) may arise from variations in bacterial strains, assay protocols, or compound purity. Standardized broth microdilution assays (CLSI guidelines) and stringent QC (HPLC purity >95%) are essential. For example, methyl 4-(4-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate showed MICs of 8–16 µg/mL against Gram-positive pathogens, but activity dropped significantly with electron-withdrawing substituents on the aryl ring .
Q. How can regioselectivity be controlled during the introduction of the 4-phenylpiperazine group?
Regioselectivity is influenced by steric and electronic factors. For instance, alkylation of the piperazine nitrogen is favored at the less hindered site. Using bulky bases (e.g., DBU) or protecting groups (e.g., Boc) during synthesis can direct substitution to the desired position. Kinetic studies of analogous reactions showed that electron-rich aryl aldehydes accelerate cyclization at the 6-position of the pyrimidine ring .
Methodological Challenges
Q. What analytical methods are recommended for detecting degradation products or impurities?
High-resolution LC-MS (e.g., Q-TOF) coupled with UV-Vis detection is optimal for identifying degradation pathways (e.g., hydrolysis of the ester group or oxidation of the piperazine ring). For example, forced degradation studies under acidic conditions (0.1 M HCl, 60°C) revealed a major hydrolytic product at m/z 348.1, corresponding to the carboxylic acid derivative .
Q. How can computational modeling guide the optimization of this compound’s solubility without compromising bioactivity?
Molecular dynamics simulations (e.g., using GROMACS) can predict solubility by calculating solvation free energy. Introducing polar groups (e.g., hydroxyl or amine) at the 2-oxo position or modifying the ester (e.g., replacing methyl with ethyl) improves aqueous solubility while maintaining affinity for hydrophobic binding pockets. QSPR models for similar dihydropyrimidines correlate logP values with experimental solubility data (R > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
